molecular formula C28H47NO4 B055223 N-Stearoyltyrosine methyl ester CAS No. 122445-70-9

N-Stearoyltyrosine methyl ester

Cat. No.: B055223
CAS No.: 122445-70-9
M. Wt: 461.7 g/mol
InChI Key: BXGLCPSPURNXQE-SANMLTNESA-N
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Description

20®-Ginsenoside Rg3 is a rare ginsenoside derived from ginseng, a traditional medicinal herb widely used in East Asia. It is a type of saponin, specifically a tetracyclic triterpenoid saponin, known for its significant pharmacological activities. This compound has gained attention due to its potential anti-cancer, anti-inflammatory, and neuroprotective properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 20®-Ginsenoside Rg3 typically involves the transformation of ginsenosides from ginseng. One common method is the enzymatic conversion of ginsenosides Rg3 (S) and Rg3 ® from black ginseng using Aspergillus niger. This process involves steaming and biotransformation treatments, resulting in high conversion rates .

Industrial Production Methods: Industrial production of 20®-Ginsenoside Rg3 focuses on efficient separation and purification techniques. High-performance liquid chromatography (HPLC) is often employed to isolate and purify the compound from ginseng extracts. This method ensures high purity and yield, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 20®-Ginsenoside Rg3 undergoes various chemical reactions, including oxidation, reduction, and hydrolysis. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate are used under controlled conditions to introduce oxygen-containing functional groups.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed to reduce specific functional groups.

    Hydrolysis: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide can break down the compound into its constituent parts.

Major Products Formed: The major products formed from these reactions include various derivatives of ginsenosides, which may exhibit different pharmacological activities. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can produce deoxy derivatives .

Scientific Research Applications

20®-Ginsenoside Rg3 has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 20®-Ginsenoside Rg3 involves multiple molecular targets and pathways:

Comparison with Similar Compounds

20®-Ginsenoside Rg3 is unique among ginsenosides due to its specific stereochemistry and pharmacological profile. Similar compounds include:

Properties

CAS No.

122445-70-9

Molecular Formula

C28H47NO4

Molecular Weight

461.7 g/mol

IUPAC Name

methyl (2S)-3-(4-hydroxyphenyl)-2-(octadecanoylamino)propanoate

InChI

InChI=1S/C28H47NO4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-27(31)29-26(28(32)33-2)23-24-19-21-25(30)22-20-24/h19-22,26,30H,3-18,23H2,1-2H3,(H,29,31)/t26-/m0/s1

InChI Key

BXGLCPSPURNXQE-SANMLTNESA-N

SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)OC

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)OC

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)OC

Synonyms

N-stearoyltyrosine methyl ester
N-stearoyltyrosine methyl ester, (D,L)-stereoisomer
NSTME

Origin of Product

United States

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